2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole moiety linked to a pyridine ring through a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole and pyridine derivatives. The benzoimidazole derivative can be synthesized through the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The pyridine derivative is prepared by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone. These intermediates are then coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety can interact with enzymes and receptors, modulating their activity. The hydrazide linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Lacks the pyridine-hydrazide moiety.
[1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide: Lacks the benzoimidazole moiety.
Uniqueness
The unique combination of the benzoimidazole and pyridine-hydrazide moieties in (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-3-23-16-7-5-4-6-15(16)20-18(23)25-12-17(24)22-21-13(2)14-8-10-19-11-9-14/h4-11H,3,12H2,1-2H3,(H,22,24)/b21-13+ |
InChI Key |
TVRMTCUASKFOPB-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=NC=C3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.